1-Benzyl-3-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDMYKRKYICEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This interaction results in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound has been found to bind to serotonin receptors, influencing serotonin signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and caspase-9. This compound also affects cell signaling pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of Bax proteins. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels. This compound also interacts with serotonin receptors, modulating serotonin signaling pathways. Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to DNA fragmentation and nuclear condensation. These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and continuous modulation of serotonin signaling pathways. These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function by increasing acetylcholine levels. At higher doses, it can induce toxic effects, such as nausea, anxiety, and hallucinations. These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system. The compound is metabolized into various metabolites, which are then excreted through the urine. Key enzymes involved in its metabolism include CYP3A4 and CYP2D6. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion. Transporters and binding proteins, such as P-glycoprotein, facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells. In the mitochondria, it interacts with key proteins involved in the apoptotic pathway, such as cytochrome c and Bax. This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes.
Biological Activity
1-Benzyl-3-(4-methoxyphenyl)piperazine (also known as BZP) is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a benzyl group and a 4-methoxyphenyl moiety. Its molecular formula is , and it exhibits a significant affinity for various neurotransmitter receptors, influencing both serotonergic and dopaminergic systems.
Research indicates that BZP operates through multiple mechanisms:
- Serotonin Reuptake Inhibition : BZP has been shown to act on the serotonin reuptake transporter, enhancing extracellular serotonin levels, which may contribute to its psychoactive effects similar to those of MDMA .
- Dopamine Receptor Interaction : It also interacts with dopaminergic systems, albeit with lower potency than its effects on serotonin, suggesting a mixed mechanism of action .
- α1-Adrenoceptor Antagonism : Studies have highlighted its role as an antagonist at α1-adrenoceptors, which may play a part in its therapeutic potential for conditions such as benign prostatic hyperplasia (BPH) .
Anticancer Activity
Recent studies have evaluated the anticancer potential of BZP derivatives. For example, compounds derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including gastric and colon cancers. The presence of specific substituents like 4-chlorophenyl has been linked to enhanced activity .
Antimicrobial Properties
BZP and its derivatives have been assessed for antimicrobial activity. Research indicates that certain piperazine derivatives exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
Case Studies and Research Findings
- Prostate Growth Suppression : A study involving the α1D/1A antagonist HJZ-12 (related to BZP) showed promising results in reducing prostate growth in an estrogen/androgen-induced rat model by inducing apoptosis without affecting overall cell proliferation .
- Cytotoxicity in Cancer Cells : Research conducted on various Mannich bases derived from piperazine indicated that modifications to the phenyl ring significantly influenced cytotoxicity against gastric cancer cells, highlighting the importance of structural variation .
Data Tables
The following table summarizes key biological activities and their corresponding findings related to this compound:
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that 1-Benzyl-3-(4-methoxyphenyl)piperazine (HJZ-12) exhibits anticancer properties by inducing apoptosis in prostate cancer cells. It activates caspase pathways, particularly caspase-3 and caspase-9, leading to programmed cell death. RNA sequencing analyses have identified its influence on anti-apoptotic genes like Bcl-3 and Bmi-1, which are crucial in regulating cell survival and death.
Cognitive Enhancement
In animal models, low doses of this compound have been shown to enhance cognitive functions. This effect is attributed to its ability to increase acetylcholine levels by inhibiting acetylcholinesterase activity, which is vital for neurotransmission in the central nervous system. The ability to cross the blood-brain barrier further supports its potential as a cognitive enhancer.
Table 1: Summary of Key Studies on this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Induces apoptosis in prostate cancer cells; activates caspase pathways. |
| Study B | Cognitive Enhancement | Enhances cognitive function in animal models; increases acetylcholine levels. |
| Study C | Biochemical Interactions | Inhibits acetylcholinesterase; affects anti-apoptotic gene expression. |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives are broadly classified into benzylpiperazines (substituents on the benzyl group) and phenylpiperazines (substituents directly on the phenyl ring). Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of Key Piperazine Derivatives
Key Findings:
Structural Features: BZP and MeOPP differ in substituent placement: BZP’s benzyl group increases lipophilicity, enhancing blood-brain barrier penetration, while MeOPP’s methoxy group improves hydrogen-bonding capacity .
Pharmacological Activity: BZP acts as a dopamine/norepinephrine reuptake inhibitor, mimicking amphetamines but with lower potency . MeOPP primarily targets 5-HT receptors, inducing euphoria without significant cardiovascular toxicity . TFMPP and mCPP show subtype-specific serotonin receptor agonism, linked to hallucinogenic and anxiogenic effects, respectively .
Crystallinity and Solubility :
- MeOPP forms stable salts (e.g., N-(4-methoxyphenyl)piperazin-1-ium benzoates) with hydrogen-bonded "chain of rings" motifs, enhancing thermal stability .
- BZP lacks polar substituents, resulting in lower aqueous solubility compared to methoxy-substituted analogs .
Structural and Functional Analysis
Hydrogen-Bonding and Supramolecular Interactions
- MeOPP forms ionic salts (e.g., with ethoxybenzoate) linked via N–H···O and O–H···O bonds, creating infinite chains or layered networks . These interactions are absent in non-polar derivatives like BZP.
- This compound is hypothesized to exhibit intermediate behavior, with the methoxy group enabling hydrogen bonding while the benzyl group maintains lipophilic character.
Receptor Binding and Selectivity
- BZP shows affinity for dopamine transporters (DAT) and serotonin transporters (SERT), with Ki values ~1–5 µM .
- MeOPP binds selectively to 5-HT1A/2A receptors (Ki ~100–300 nM), contributing to its stimulant effects .
- Hybrid derivatives (e.g., benzhydrylpiperazines) demonstrate enhanced selectivity for dopamine D3 receptors when functionalized with bulky groups (e.g., nitrobenzenesulfonamide) .
Abuse Liability and Toxicity
- MeOPP’s lower DAT affinity correlates with reduced addiction risk, though chronic use may still affect serotonin turnover .
Preparation Methods
Palladium-Catalyzed Cross-Coupling for 1-(4-Methoxyphenyl)piperazine Intermediate
A crucial intermediate, 1-(4-methoxyphenyl)piperazine, can be synthesized by palladium-catalyzed amination of piperazine with 4-bromoanisole (4-methoxyphenyl bromide) under controlled conditions.
- Reaction conditions:
- Catalyst: Palladium-based catalyst (e.g., Pd complex)
- Base: Sodium tert-butoxide (NaOBu^t)
- Solvent: o-xylene
- Temperature: Initially 80 °C, then raised to 120 °C
- Molar ratios: Piperazine to aryl halide = 6:1; Base to aryl halide ≈ 1.38:1
- Procedure: Piperazine and 4-bromoanisole are combined in o-xylene with the base and catalyst, flushed with nitrogen, and heated with stirring for 3 hours.
- Yield: Approximately 96% mole yield of the desired arylamine (N-(4-methoxyphenyl)piperazine) was obtained after workup and extraction.
This method ensures high regioselectivity and yield of the 4-methoxyphenyl substituted piperazine intermediate, which is essential for subsequent benzylation.
Benzylation of Piperazine to Obtain 1-Benzylpiperazine
The benzylation of piperazine to form 1-benzylpiperazine is typically achieved by reaction with benzyl chloride under controlled conditions to avoid over-alkylation:
- Reaction scheme:
- Reactants: Piperazine hydrochloride and benzyl chloride
- Solvent: Ethanol
- Temperature: 65 °C
- Process:
- Piperazine hydrochloride is reacted with benzyl chloride in ethanol at 65 °C.
- The reaction proceeds to form 1-benzylpiperazine hydrochloride salt.
- Subsequent treatment with aqueous sodium hydroxide (pH > 12) and chloroform extraction affords the free base.
- Yield: High yields of 84-85% are typical, with microwave-assisted methods increasing yields to 95-96% and reducing by-products such as 1,4-dibenzylpiperazine.
This step provides the benzyl-substituted nitrogen on the piperazine ring.
Alternative Synthetic Routes and Related Compounds
While direct synthetic routes for this compound are limited in publicly available literature, related methodologies for benzylpiperazine derivatives and arylpiperazines provide useful insights:
- Radical bromination and substitution: Benzyl bromides can be prepared by free-radical bromination of toluenes, which then react with N-Boc-piperazine to form benzylpiperazines.
- Protection-deprotection strategies: N-Boc protection of piperazine allows selective substitution on one nitrogen, followed by deprotection and further functionalization.
- Coupling with arylpiperazines: Synthetic methods involving coupling of benzylpiperazine intermediates with aryl groups via nucleophilic substitution or condensation reactions have been reported for related compounds.
Summary Table of Key Preparation Steps
| Step | Reactants | Conditions | Catalyst/Base | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1. Synthesis of 1-(4-methoxyphenyl)piperazine | Piperazine, 4-bromoanisole | Pd-catalyzed amination | Pd catalyst, NaOBu^t | o-xylene | 80-120 °C | 96% | High regioselectivity |
| 2. Benzylation of piperazine | Piperazine hydrochloride, benzyl chloride | Nucleophilic substitution | None or K2CO3 | Ethanol | 65 °C | 84-96% | Microwave improves yield |
| 3. Final N-benzylation | 1-(4-methoxyphenyl)piperazine, benzyl bromide | N-alkylation | K2CO3 or base | DMF, ethanol | Room temp to reflux | High | Requires stoichiometric control |
Research Findings and Notes
- The palladium-catalyzed amination method offers a robust and high-yield route to the arylpiperazine intermediate, which is critical for the target compound synthesis.
- Benzylation of piperazine is a well-established reaction with high yields and can be optimized by microwave-assisted heating to reduce side products.
- Selective N-benzylation of the arylpiperazine intermediate requires careful control to avoid dibenzylated by-products.
- Protection strategies such as N-Boc protection facilitate regioselective substitutions and improve synthetic efficiency.
- The synthetic routes are adaptable for analogues with different aryl substitutions, enabling the exploration of structure-activity relationships in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzyl-3-(4-methoxyphenyl)piperazine, and how are structural modifications validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-benzylpiperazine derivatives are synthesized by reacting piperazine precursors with benzyl halides or aryl halides under reflux in polar solvents (e.g., ethanol or methanol). Structural validation employs elemental analysis , IR spectroscopy (to confirm functional groups like C-N stretches), and ¹H/¹³C NMR (to verify substitution patterns and aromaticity) . Modifications, such as beta-cyclodextran inclusion, require additional characterization via X-ray crystallography or mass spectrometry to confirm complexation .
Q. What pharmacological activities are associated with this compound derivatives?
- Methodological Answer : Key activities include:
- Local anesthetic activity : Evaluated using in vivo infiltration anesthesia models (e.g., rat paw edema). Efficacy is quantified by duration of sensory blockade and compared to lidocaine controls .
- Antiplatelet effects : Assessed via in vitro platelet aggregation assays (e.g., ADP-induced aggregation). Activity correlates with structural features like methoxy groups, which enhance electron donation .
- Antimicrobial potential : Tested against Gram-positive/negative bacteria using disk diffusion or MIC assays. Piperazine derivatives often show moderate activity due to membrane permeability from the benzyl group .
Q. Which analytical techniques are used to characterize and quantify this compound in complex matrices?
- Methodological Answer :
- HPLC-MS/MS : For quantification in biological samples (e.g., hair analysis) using internal standards like p-tolylpiperazine .
- Raman microspectroscopy : To distinguish structural isomers (e.g., 1-benzyl vs. 2-benzyl derivatives) by analyzing unique vibrational modes (e.g., C-F stretches in trifluoromethyl analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., beta-cyclodextran inclusion) impact toxicity and bioactivity?
- Methodological Answer : Beta-cyclodextran complexes reduce toxicity (LD₅₀ increases by ~30% in rodent models) but lower bioactivity due to steric hindrance limiting receptor binding. To resolve this, researchers use molecular docking simulations to predict optimal substituent positioning and in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to balance safety and efficacy .
Q. What experimental strategies resolve contradictions in reported antiplatelet vs. anesthetic activity data?
- Methodological Answer : Contradictions arise from differing assay conditions. For example:
- Antiplatelet activity is pH-sensitive (optimal at pH 7.4), while anesthetic effects depend on lipid solubility. Researchers use physiological buffering and partition coefficient measurements (logP) to standardize assays .
- Dose-response curves are critical: Antiplatelet IC₅₀ values (~10 µM) may overlap with anesthetic ED₅₀ (~15 µM), requiring in vivo cross-validation .
Q. How can Raman microspectroscopy and chemometrics distinguish positional isomers of piperazine derivatives?
- Methodological Answer :
- Parameter optimization : Use 20 mW laser power and 128–256 scans to enhance spectral resolution for isomers (e.g., 4-MeOPP vs. 3-MeOPP) .
- Multivariate analysis : Apply Principal Component Analysis (PCA) to reduce dimensionality, followed by Linear Discriminant Analysis (LDA) to separate isomers based on peak intensity/position (e.g., PC3 explains 99% variance in chlorophenyl isomers) .
Q. What factors influence the stability of this compound under oxidative conditions?
- Methodological Answer : The piperazine ring is susceptible to ROS (e.g., •OH, SO₄•⁻). Stability is assessed via:
- Accelerated degradation studies : Expose compounds to H₂O₂/UV and monitor degradation products (e.g., quinone derivatives) via LC-QTOF-MS .
- DFT calculations : Predict bond dissociation energies (BDEs) for C-N bonds to identify vulnerable sites .
Key Research Gaps
- Synergistic effects : Limited data on combining benzyl and methoxyphenyl groups for dual-action therapeutics.
- In silico SAR models : Needed to predict bioactivity across diverse piperazine analogs.
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
